molecular formula C19H13F7N4O B12376076 Sdh-IN-13

Sdh-IN-13

Cat. No.: B12376076
M. Wt: 446.3 g/mol
InChI Key: BQDOVAZBRVYMOC-UHFFFAOYSA-N
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Description

Sdh-IN-13 is a compound known for its inhibitory effects on succinate dehydrogenase, an enzyme that plays a crucial role in the tricarboxylic acid cycle and the mitochondrial respiratory chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sdh-IN-13 involves a series of chemical reactions, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of N-(pyrazol-5-yl)benzamide derivatives with a diphenylamine moiety . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Sdh-IN-13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while substitution reactions can yield various substituted compounds .

Scientific Research Applications

Sdh-IN-13 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sdh-IN-13

This compound stands out due to its specific structural features, such as the presence of a diphenylamine moiety, which enhances its inhibitory effects on succinate dehydrogenase. Additionally, its high potency and selectivity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H13F7N4O

Molecular Weight

446.3 g/mol

IUPAC Name

N-[4-fluoro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-[4-(trifluoromethyl)anilino]benzamide

InChI

InChI=1S/C19H13F7N4O/c1-30-16(14(20)15(29-30)19(24,25)26)28-17(31)12-4-2-3-5-13(12)27-11-8-6-10(7-9-11)18(21,22)23/h2-9,27H,1H3,(H,28,31)

InChI Key

BQDOVAZBRVYMOC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)F)NC(=O)C2=CC=CC=C2NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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